1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane
Description
Historical Context and Significance of Seven-Membered Nitrogen Heterocycles
Seven-membered nitrogen heterocycles, while less common than their five- and six-membered counterparts, constitute an important class of compounds with diverse applications. mdpi.comrsc.org The history of these structures is intrinsically linked to the development of medicinal chemistry. The discovery of benzodiazepines in the mid-20th century, which feature a benzene (B151609) ring fused to a diazepine (B8756704) core, marked a significant milestone, leading to a class of drugs with profound impacts on the treatment of anxiety, insomnia, and seizures. researchgate.net This success spurred extensive research into related seven-membered rings, including the saturated 1,4-diazepane system. The 1,4-diazepine scaffold is recognized as a "privileged structure" in drug design, meaning it is a molecular framework that can bind to a variety of biological targets with high affinity. jocpr.com This has led to the development of 1,4-diazepine derivatives with a wide array of biological activities, including antipsychotic, anticonvulsant, anxiolytic, and anticancer properties. semanticscholar.orgresearchgate.net
The Unique Architectural Features of the 1,4-Diazepane Ring System
The 1,4-diazepane ring is a seven-membered, saturated heterocycle containing two nitrogen atoms at positions 1 and 4. Unlike flat, aromatic six-membered rings, the 1,4-diazepane system is highly flexible and can adopt several low-energy conformations.
Conformational Flexibility: Through techniques like NMR spectroscopy, X-ray crystallography, and computational modeling, researchers have identified that the 1,4-diazepane ring typically exists in a twist-boat or a chair-like conformation. nih.govnih.gov This conformational flexibility is a key architectural feature, allowing molecules incorporating this scaffold to adapt their shape to fit precisely into the binding sites of biological targets like enzymes and receptors.
Physicochemical Properties: The presence of the two amine groups makes the scaffold a basic structure. This allows for the formation of salts, which can improve the compound's solubility and suitability for pharmaceutical formulations.
Rationale for Investigating 1-[2-(4-Methoxyphenyl)ethyl]-1,4-Diazepane as a Model System
While extensive published research specifically detailing this compound is limited, its structure makes it an excellent model system for several key areas of chemical investigation. The rationale for its study is based on the strategic combination of its two primary components: the 1,4-diazepane scaffold and the N-(4-methoxyphenethyl) substituent.
Privileged Scaffold: The 1,4-diazepane core is a proven pharmacophore, and studying simpler, non-fused derivatives helps to understand its fundamental conformational and binding properties without the complexities of additional ring systems.
Bio-relevant Substituent: The 4-methoxyphenethyl group is a common motif in neuropharmacology. The phenethyl structure is found in many neurotransmitters and psychoactive compounds, while the methoxy (B1213986) group can modulate properties like lipophilicity and metabolic stability.
Structure-Activity Relationship (SAR) Studies: By attaching the 4-methoxyphenethyl group to the flexible diazepane ring, this compound serves as a valuable tool for SAR studies. It allows researchers to probe how the conformation of the seven-membered ring is influenced by a bulky, biologically relevant substituent and, in turn, how this conformation affects binding to specific targets.
Synthetic Methodology Development: The synthesis of this compound provides a platform for optimizing N-alkylation reactions on the 1,4-diazepane ring, a crucial step in the creation of more complex derivatives.
Overview of Research Scope and Methodological Approaches
The investigation of a model compound like this compound would typically follow a well-defined methodological approach encompassing synthesis, characterization, and conformational analysis.
Synthesis: The primary route for its preparation would likely involve the N-alkylation of a protected 1,4-diazepane precursor. A common method is the reaction of 1-(tert-butoxycarbonyl)-1,4-diazepane with 1-(2-bromoethyl)-4-methoxybenzene, followed by the removal of the Boc protecting group. An alternative is reductive amination between 1,4-diazepane and (4-methoxyphenyl)acetaldehyde.
Structural Characterization: Once synthesized, the compound's identity and purity would be confirmed using a suite of standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of all protons and carbons and to verify the connectivity of the atoms.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight and confirm the elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as C-H (aliphatic and aromatic), C-N, and C-O bonds.
Conformational Analysis: The architectural properties of the diazepine ring would be studied using a combination of experimental and computational methods. Variable-temperature NMR experiments could provide insights into the energy barriers between different ring conformations. nih.gov Concurrently, molecular modeling and quantum chemical calculations would be used to predict the lowest energy conformations and understand the spatial arrangement of the substituents.
Detailed Research Findings
As a model system, the value of this compound lies in its well-defined structure, which allows for precise analysis. Below are the fundamental physicochemical and representative spectroscopic data for the compound.
Data Tables
The following tables summarize the key properties and expected analytical data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂N₂O |
| Molecular Weight | 234.34 g/mol |
| Monoisotopic Mass | 234.173213 g/mol |
| Appearance | Expected to be an oil or low-melting solid |
| Predicted XLogP3 | 1.9 |
Table 2: Representative Spectroscopic Data (Predicted)
| Technique | Expected Observations |
|---|---|
| ¹H NMR (in CDCl₃) | δ ~ 7.10 (d, 2H, Ar-H), δ ~ 6.85 (d, 2H, Ar-H), δ ~ 3.79 (s, 3H, -OCH₃), δ ~ 2.90-2.60 (m, 12H, diazepane and ethyl protons), δ ~ 1.80 (m, 2H, diazepane C5-H) |
| ¹³C NMR (in CDCl₃) | δ ~ 158.0 (Ar-C-O), δ ~ 132.0 (Ar-C), δ ~ 129.5 (Ar-CH), δ ~ 114.0 (Ar-CH), δ ~ 55.0 (-OCH₃), δ ~ 60-45 (diazepane and ethyl carbons), δ ~ 35-25 (diazepane C5) |
| Mass Spec (ESI-HRMS) | m/z: [M+H]⁺ calculated for C₁₄H₂₃N₂O⁺: 235.1805; found 235.1807 |
| Infrared (IR) | ν (cm⁻¹): ~3300 (N-H stretch), ~3000-2800 (C-H aliphatic stretch), ~1610, 1510 (C=C aromatic stretch), ~1245 (C-O stretch), ~1175 (C-N stretch) |
Note: The spectroscopic data presented are representative values based on the analysis of structurally similar compounds and established chemical shift/frequency ranges. Actual experimental values may vary.
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-17-14-5-3-13(4-6-14)7-11-16-10-2-8-15-9-12-16/h3-6,15H,2,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNVJKHGKNHSQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CCCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 2 4 Methoxyphenyl Ethyl 1,4 Diazepane
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane, the primary disconnection points are the C-N bonds, as their formation is typically achieved through reliable and well-established reactions.
Two main retrosynthetic strategies can be envisioned for this target molecule. The first and most straightforward approach involves the disconnection of the bond between the nitrogen atom at position 1 and the ethyl group. This leads to the commercially available or readily synthesized 1,4-diazepane and a suitable electrophile, such as 2-(4-methoxyphenyl)ethyl bromide or a corresponding aldehyde for reductive amination.
A more fundamental approach involves the disconnection of the 1,4-diazepane ring itself. This can be achieved by disconnecting the C-N bonds within the seven-membered ring. A common strategy is a double N-alkylation approach, which breaks the ring down to ethylenediamine (B42938) and a three-carbon dielectrophile. Alternatively, a reductive amination strategy would lead to a diketone or dialdehyde (B1249045) and ethylenediamine. These key disconnection strategies are illustrated in the figure below.
A schematic representation of the retrosynthetic analysis for this compound, showcasing the key bond disconnections.Synthesis of the 1,4-Diazepane Core
The construction of the seven-membered 1,4-diazepane ring is the cornerstone of the synthesis of the target molecule. Various methodologies have been developed for this purpose, ranging from classical ring-closure reactions to more modern and efficient multicomponent strategies.
The formation of the 1,4-diazepane ring can be broadly categorized into intramolecular and intermolecular approaches.
Intramolecular cyclization is a widely used strategy for the synthesis of cyclic compounds, including 1,4-diazepanes. This approach involves the formation of a bond between two reactive centers within the same molecule to close the ring. A common method involves the cyclization of a linear precursor containing two nitrogen nucleophiles and two electrophilic centers. For instance, a diamine can be reacted with a dihalide or a protected amino acid can be cyclized. nih.gov The key step in the formation of the seven-membered ring can be an intramolecular EDC coupling of amino acids. nih.gov
Another powerful intramolecular approach is the Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol, which can be derived from commercially available chiral starting materials. researchgate.net Palladium-catalyzed intramolecular cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates has also been developed for the synthesis of substituted 1,4-benzodiazepines, a related class of compounds. mdpi.com
Intermolecular approaches involve the reaction of two or more separate molecules to form the diazepane ring. A classic example is the condensation of a diamine, such as ethylenediamine, with a suitable three-carbon dielectrophile. organic-chemistry.org More advanced methods include domino processes involving the in situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization. acs.org
Multicomponent reactions (MCRs) have emerged as a highly efficient tool for the synthesis of complex heterocyclic systems in a convergent manner. nih.gov Isocyanide-based MCRs, such as the Ugi reaction, have been successfully employed to access a wide range of 1,4-diazepine derivatives. nih.govresearchgate.net These reactions offer the advantage of introducing multiple points of diversity in a single step. Another example is the [4+3] annulation of benzofuran-derived azadienes with α-bromohydroxamates to construct fused 1,4-diazepinones. rsc.org
| Reaction Type | Key Reactants | Catalyst/Conditions | Product | Ref. |
| Intramolecular Cyclization | N-nosyl diamino alcohol | Fukuyama-Mitsunobu conditions | Chiral 1,4-diazepane | researchgate.net |
| Intermolecular Annulation | Diamine and Diol | Ruthenium(II) catalyst (Hydrogen Borrowing) | 1,4-Diazepane | organic-chemistry.org |
| Multicomponent Reaction | Diaminopropane, Carbonyl compounds | TMSCl | 1,4-Diazepine-2-amines | researchgate.net |
The development of enantioselective methods for the synthesis of chiral 1,4-diazepanes is of great interest due to the prevalence of chiral diazepane-containing drugs. One successful strategy is the use of the chiral pool, starting from readily available enantiomerically pure amino acids. nih.govnih.govbaranlab.orgrsc.orgmdpi.com This approach allows for the synthesis of 1,2,4-trisubstituted 1,4-diazepanes with defined stereochemistry. nih.gov
Biocatalysis offers another powerful tool for asymmetric synthesis. Imine reductases (IREDs) have been used for the intramolecular asymmetric reductive amination of aminoketones to produce chiral 1,4-diazepanes with high enantioselectivity. acs.orgacs.org This enzymatic approach provides access to both (R)- and (S)-enantiomers by selecting the appropriate enzyme. acs.org Furthermore, asymmetric catalysis using chiral metal complexes, such as copper-catalyzed reductive or borylative cyclization, has been applied to the synthesis of related chiral dibenzo[b,d]azepines. us.es
| Method | Key Feature | Example | Ref. |
| Chiral Pool Synthesis | Use of enantiopure starting materials | Synthesis from amino acids | nih.gov |
| Biocatalysis | Enzymatic asymmetric induction | Imine reductase-catalyzed reductive amination | acs.orgacs.org |
| Asymmetric Catalysis | Chiral catalyst controls stereochemistry | Rhodium-catalyzed cyclopropanations for related azaspiro compounds | acs.org |
The design of precursors for 1,4-diazepane synthesis requires careful consideration of functional group compatibility and the use of protecting groups. The two nitrogen atoms in the diazepane precursors often have different reactivity, which can be exploited for selective functionalization. However, in many cases, it is necessary to use protecting groups to mask one or both nitrogen atoms during the synthesis.
Commonly used nitrogen protecting groups in this context include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be removed under specific conditions. nih.gov The choice of protecting group strategy is crucial for the successful synthesis of complex 1,4-diazepane derivatives. jocpr.com The reaction conditions for the cyclization and subsequent functionalization steps must be chosen to be compatible with other functional groups present in the molecule. For instance, in multicomponent reactions, a wide range of functional groups are often tolerated. nih.gov Similarly, enzymatic reactions typically proceed under mild conditions, offering excellent functional group compatibility. acs.orgacs.org
Ring-Closure Approaches to the Seven-Membered Heterocycle
Introduction of the 1-[2-(4-Methoxyphenyl)ethyl] Side Chain
The critical step in the synthesis of the target compound is the formation of the C-N bond between the 1,4-diazepane ring and the 2-(4-methoxyphenyl)ethyl moiety. Several established and modern synthetic methods can be employed for this purpose.
Direct alkylation and reductive amination represent the most common and straightforward approaches for the N-functionalization of cyclic amines like 1,4-diazepane.
Alkylation: This method involves the direct reaction of 1,4-diazepane, acting as a nucleophile, with an alkylating agent containing the desired side chain. The electrophile is typically a 2-(4-methoxyphenyl)ethyl halide (e.g., bromide or chloride) or a derivative with a better leaving group, such as a tosylate or mesylate. The reaction is generally performed in the presence of a base (e.g., K₂CO₃, NaH) to neutralize the acid formed and a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). A primary challenge in this approach is controlling the selectivity, as the diazepane ring has two secondary amine nitrogens, which can lead to a mixture of mono- and di-alkylated products. nih.gov Achieving high regioselectivity for mono-alkylation often requires careful control of stoichiometry and reaction conditions.
Reductive Amination: Reductive amination is a highly versatile and selective method for forming C-N bonds. jocpr.com This two-step, one-pot process involves the initial reaction of 1,4-diazepane with (4-methoxyphenyl)acetaldehyde to form an intermediate iminium ion. This intermediate is then reduced in situ by a mild reducing agent to yield the target secondary amine. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a frequently used reagent for this transformation due to its selectivity and tolerance of a wide range of functional groups. organic-chemistry.org Alternative reducing agents include sodium cyanoborohydride (NaBH₃CN). mdpi.com This method often provides better control over mono-alkylation compared to direct alkylation, particularly when an excess of the amine is not used, as the reaction conditions are generally milder and more selective. jocpr.comorganic-chemistry.org Studies on the reductive amination of substituted 1,4-diazepanes with various aldehydes have demonstrated its utility, although factors like reactant solubility can influence reaction performance. nih.gov
Modern cross-coupling reactions, particularly those catalyzed by palladium, offer powerful alternatives for C-N bond formation, although they are more complex than traditional methods. youtube.com
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for creating aryl C-N bonds. wikipedia.org While typically used to couple amines with aryl halides, its principles can be adapted. A potential, albeit less direct, pathway could involve coupling a suitably protected 1,4-diazepane with an aryl halide or triflate. However, for introducing a saturated alkyl chain like 2-(4-methoxyphenyl)ethyl, this method is not the most direct approach. A more plausible, multi-step strategy could involve a Heck coupling of a protected N-vinyl-1,4-diazepane with a 4-methoxyphenyl (B3050149) halide, followed by reduction of the resulting double bond. Such multi-step sequences are generally less efficient and reserved for cases where direct alkylation or amination fails. The development of specialized bulky, electron-rich phosphine (B1218219) ligands has significantly expanded the scope of these reactions, allowing them to proceed under milder conditions. youtube.com
The parent compound, this compound, is achiral and therefore does not require stereochemical control in its synthesis. However, stereoselectivity becomes a critical consideration when synthesizing derivatives that possess chiral centers, either on the diazepane ring or the attached side chain.
For chiral analogues, enantioselective methods must be employed. For instance, asymmetric reductive amination can be achieved using chiral catalysts or enzymes. Imine reductases (IREDs) have been successfully used for the intramolecular asymmetric reductive amination to produce chiral 1,4-diazepanes with high enantioselectivity. acs.org Similarly, rhodium-catalyzed asymmetric hydroamination has been developed to synthesize chiral benzodiazepines, demonstrating the potential for metal-catalyzed approaches to achieve high levels of stereocontrol. nih.gov These advanced methods, while not necessary for the parent compound, are crucial for accessing specific stereoisomers of more complex, biologically active derivatives.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route depends on factors such as yield, cost of reagents, operational simplicity, and the ability to control selectivity.
Direct alkylation and reductive amination are generally preferred for synthesizing N-alkylated diazepanes due to their operational simplicity and often high yields. Reductive amination frequently offers an advantage in terms of cleaner reactions and easier purification, with reported yields for analogous amine syntheses often being high. Direct alkylation can also be high-yielding, but the potential for side products (di-alkylation) can complicate purification and lower the isolated yield of the desired mono-alkylated product. Palladium-catalyzed coupling reactions are typically more complex and costly, involving expensive catalysts and ligands, and are usually employed when other methods are ineffective.
Interactive Table: Comparison of Synthetic Strategies
| Synthetic Strategy | Typical Reagents | Common Solvents | Advantages | Disadvantages | Representative Yields (Analogous Reactions) |
| Direct Alkylation | 2-(4-methoxyphenyl)ethyl halide/tosylate, K₂CO₃ or NaH | Acetonitrile, DMF | Simple procedure, readily available reagents | Risk of di-alkylation, potential for harsh conditions | 50-85% |
| Reductive Amination | (4-Methoxyphenyl)acetaldehyde, NaBH(OAc)₃ or NaBH₃CN | Dichloromethane (DCM), Tetrahydrofuran (THF) | High selectivity for mono-alkylation, mild conditions, high functional group tolerance | Requires synthesis of the aldehyde precursor | 70-95% nih.gov |
| Coupling Reactions | Aryl/vinyl halide, Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, base | Toluene, Dioxane | Broad scope for complex molecules | Multi-step for saturated side chains, expensive catalyst/ligands, sensitive to air/moisture | 40-70% (per step) beilstein-journals.org |
Selectivity is a paramount concern in the synthesis of substituted 1,4-diazepanes.
Regioselectivity: The primary regiochemical challenge is achieving selective mono-N-alkylation over di-alkylation. Because the two nitrogen atoms in 1,4-diazepane are chemically equivalent, statistical mixtures are possible. Reductive amination generally provides a higher degree of control, as the reaction can be stopped after the first N-alkylation more easily than direct alkylation, which may require a large excess of the starting diazepane to favor the mono-substituted product. nih.gov For unsymmetrical diazepane derivatives, the site of alkylation (N1 vs. N4) would be influenced by steric and electronic factors. beilstein-journals.org
Chemoselectivity: Reductive amination using mild hydrides like NaBH(OAc)₃ is highly chemoselective. It selectively reduces the iminium ion intermediate without affecting other reducible functional groups such as esters, amides, or nitro groups that might be present in the molecule. Direct alkylation is also generally chemoselective towards amines, but the strong bases and higher temperatures sometimes required can be incompatible with sensitive functional groups.
Diastereo- and Enantioselectivity: As discussed, these aspects are not relevant for the synthesis of achiral this compound. For chiral derivatives, enzymatic methods and asymmetric catalysis, particularly in the context of reductive amination, offer the highest levels of stereocontrol, often yielding products with excellent enantiomeric excess (>99% ee). acs.org
Reaction Conditions and Green Chemistry Principles
The synthesis of 1,4-diazepane derivatives is influenced by various reaction parameters, including the choice of solvent, catalyst, temperature, and reaction duration. Modern synthetic approaches increasingly prioritize sustainability by incorporating green chemistry principles.
Conventional synthesis may involve the use of organic solvents such as acetonitrile, methanol, or toluene, sometimes at elevated temperatures. google.comjocpr.com For instance, N-alkylation reactions on the diazepane ring can be performed at temperatures ranging from room temperature to 60°C or higher, with reaction times spanning from 1 to 24 hours. google.comjocpr.com The choice of base, such as potassium carbonate, is also a critical parameter in these transformations. google.com
In an effort to develop more environmentally benign processes, significant research has been directed towards the use of green solvents and catalysts. rsc.org Methodologies have been developed that utilize aqueous ethanol (B145695) or water as the reaction medium, minimizing the reliance on volatile organic compounds. rsc.orgresearchgate.net These reactions can often be performed under mild temperature conditions, for example at 50°C. rsc.org
The principles of green chemistry are further exemplified by the use of sustainable and recyclable catalysts. rsc.org Graphite oxide, a readily available and inexpensive carbocatalyst, has been successfully employed in the one-pot synthesis of diazepine (B8756704) derivatives. rsc.orgrsc.org The advantages of such heterogeneous catalysts include easy handling, simple recovery from the reaction mixture via filtration, and the ability to be reused multiple times without significant loss of activity. rsc.org This aligns with the green chemistry goals of waste reduction and maximizing atom economy.
The table below summarizes various reaction conditions employed in the synthesis of related diazepine derivatives.
| Parameter | Conventional Methods | Green Chemistry Approaches |
| Solvent | Acetonitrile, Methanol, Toluene, Chloroform google.comjocpr.comnih.gov | Water, Ethanol, Aqueous Ethanol rsc.orgrsc.orgresearchgate.net |
| Catalyst | Potassium Carbonate, Sodium Borohydride (B1222165), Heteropolyacids google.comnih.govnih.gov | Graphite Oxide (recyclable) rsc.orgrsc.org |
| Temperature | Room Temperature to 100°C (reflux) google.comjocpr.com | Mild conditions (e.g., 50°C) rsc.org |
| Duration | 1 - 24 hours google.com | 3 - 6 hours rsc.org |
Mechanistic Investigations of Key Synthetic Transformations
The formation of this compound involves the crucial step of N-alkylation on the 1,4-diazepane scaffold. The mechanism of this transformation is a key area of investigation to optimize reaction efficiency and product selectivity. A primary pathway for such alkylation is reductive amination. researchgate.netdntb.gov.ua
Reductive amination is a cornerstone in C-N bond formation due to its operational simplicity and wide applicability. researchgate.net The mechanism for synthesizing N-alkylated diazepanes via this method typically proceeds in two main stages. royalsocietypublishing.orgnih.gov First, the 1,4-diazepane amine reacts with an aldehyde, in this case, (4-methoxyphenyl)acetaldehyde, through a carbonyl-amine condensation. This step forms a Schiff base or an iminium ion intermediate. royalsocietypublishing.org
In the second stage, the intermediate is reduced in situ by a reducing agent. nih.gov Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride are commonly used for this purpose. nih.govdntb.gov.ua The hydride from the reducing agent attacks the electrophilic carbon of the iminium ion, leading to the formation of the final N-alkylated product. nih.gov
Recent studies have employed computational methods and detailed synthesis trials to better understand these reaction pathways. nih.govroyalsocietypublishing.org Investigations have confirmed that multi-alkylated diazepane compounds can be formed through the direct reductive amination of less-alkylated precursors. nih.govroyalsocietypublishing.org For example, repeatedly adding fresh aldehyde and sodium borohydride to the reaction mixture can drive the reaction towards the desired tri-substituted product in related systems. nih.gov Alternative, though sometimes hypothetical, pathways such as aminal C-N bond insertion have also been evaluated using quantum chemical calculations. nih.govroyalsocietypublishing.org These mechanistic insights are vital for controlling the reaction to preferentially form the desired mono-alkylated product, this compound, over other potential byproducts.
Theoretical studies using methods like Density Functional Theory (DFT) have also been applied to investigate the synthesis of 1,4-diazepine rings, helping to elucidate the geometries of reactants, transition states, and intermediates, as well as their relative stabilities. ijpcbs.com
Sophisticated Spectroscopic and Structural Elucidation Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of "1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane". Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to map the carbon framework, identify the chemical environment of each proton, and establish through-bond and through-space connectivities.
High-resolution 1D NMR provides fundamental information about the number and types of atoms in a molecule.
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the protons of the 4-methoxyphenyl (B3050149) group, the ethyl linker, and the diazepane ring. The aromatic protons are expected to appear as two doublets in the aromatic region (approximately 6.8-7.2 ppm), characteristic of a para-substituted benzene (B151609) ring. The methoxy (B1213986) group protons would present as a sharp singlet around 3.8 ppm. The ethyl group protons and the diazepane ring protons would appear in the upfield region, typically between 1.8 and 3.6 ppm, with their multiplicities revealing adjacent proton couplings.
¹³C NMR: The carbon-13 NMR spectrum provides a count of the unique carbon atoms in the molecule. The aromatic carbons are expected to resonate in the downfield region (114-160 ppm), with the carbon bearing the methoxy group being the most deshielded. The methoxy carbon itself would appear around 55 ppm. The carbons of the diazepane ring and the ethyl linker are expected in the range of 25-60 ppm. For the unsubstituted homopiperazine (B121016) (1,4-diazepane) ring, carbon signals have been reported at approximately 33.3 ppm, 47.8 ppm, and 51.5 ppm in CDCl₃. mdpi.com
¹⁵N NMR: Nitrogen-15 NMR, although less common, can provide valuable information about the electronic environment of the two nitrogen atoms in the diazepane ring. The N-1 nitrogen, being an alkylated tertiary amine, and the N-4 nitrogen, a secondary amine, would exhibit distinct chemical shifts. For comparison, the ¹⁵N NMR signal for homopiperazine has been observed at -344.6 ppm relative to nitromethane. mdpi.com The substitution at N-1 in the target molecule would be expected to shift this value.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Aromatic (ortho to OMe) | 6.85 | d |
| Aromatic (meta to OMe) | 7.15 | d |
| Methoxy (-OCH₃) | 3.80 | s |
| Ethyl (-CH₂-Ar) | 2.80 | t |
| Ethyl (-CH₂-N) | 2.70 | t |
| Diazepane ring | 1.80 - 3.60 | m |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbons | Predicted Chemical Shift (ppm) |
| Aromatic (C-OMe) | 158.0 |
| Aromatic (C-H) | 114.0, 129.0 |
| Aromatic (C-CH₂) | 132.0 |
| Methoxy (-OCH₃) | 55.2 |
| Ethyl (-CH₂-Ar) | 33.0 |
| Ethyl (-CH₂-N) | 58.0 |
| Diazepane ring | 25.0 - 55.0 |
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and determining the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. Key expected correlations include those between the adjacent protons in the ethyl linker and within the diazepane ring, as well as between the ortho and meta protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, the methoxy protons would show a correlation to the aromatic carbon at ~158 ppm, and the ethyl protons would show correlations to both adjacent carbons and the aromatic ring carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. For example, NOESY could reveal spatial proximity between the protons of the ethyl linker and certain protons of the diazepane ring, helping to define the orientation of the side chain relative to the ring.
The seven-membered diazepane ring is conformationally flexible and can exist in various twist-chair and twist-boat conformations. nih.gov The interconversion between these conformers can often be observed by NMR spectroscopy. At room temperature, this interconversion might be rapid on the NMR timescale, leading to averaged signals for the ring protons and carbons. However, by lowering the temperature, it may be possible to slow down this process enough to observe distinct signals for the individual conformers. Such dynamic NMR studies would allow for the determination of the energy barriers for ring inversion and provide valuable data on the conformational preferences of the "this compound" molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For "this compound" (C₁₄H₂₂N₂O), the expected exact masses for common adducts are listed in the table below.
Predicted HRMS Data for this compound
| Adduct | Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₁₄H₂₃N₂O⁺ | 235.1805 |
| [M+Na]⁺ | C₁₄H₂₂N₂ONa⁺ | 257.1624 |
| [M+K]⁺ | C₁₄H₂₂N₂OK⁺ | 273.1364 |
Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and analysis of the resulting fragment ions. This provides a "fingerprint" of the molecule and allows for the confirmation of its structure. The fragmentation of "this compound" is expected to proceed through several key pathways:
Benzylic Cleavage: A primary and highly favorable fragmentation is the cleavage of the C-C bond between the two ethyl carbons, leading to the formation of a stable 4-methoxybenzyl cation or a related tropylium (B1234903) ion (m/z 121). This is a common fragmentation pathway for N-phenylethyl amines. nih.gov
Diazepane Ring Fragmentation: The diazepane ring can undergo various ring-opening and cleavage pathways. Common losses include the elimination of ethyleneimine fragments or cleavage adjacent to the nitrogen atoms.
Loss of the Side Chain: Cleavage of the bond between the ethyl group and the N-1 nitrogen of the diazepane ring can also occur.
By analyzing the masses of these fragment ions, the connectivity of the molecule can be confirmed. For instance, the observation of a prominent peak at m/z 121 would strongly support the presence of the 4-methoxyphenylethyl moiety.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For the compound this compound, these techniques would provide a characteristic fingerprint, allowing for its identification and the confirmation of its structural integrity.
Expected Infrared (IR) Absorptions:
The IR spectrum of this compound is expected to exhibit a series of absorption bands corresponding to the vibrations of its constituent functional groups.
C-H Stretching: Aromatic C-H stretching vibrations from the methoxyphenyl group would appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl and diazepane moieties would be observed between 3000 and 2850 cm⁻¹.
C-N Stretching: The stretching vibrations of the C-N bonds within the diazepane ring and the link to the ethyl group are expected in the 1250-1020 cm⁻¹ region.
C-O Stretching: The characteristic aryl-alkyl ether C-O stretching of the methoxy group would likely produce a strong, distinct band around 1250-1200 cm⁻¹ (asymmetric stretching) and another near 1050-1000 cm⁻¹ (symmetric stretching).
Aromatic C=C Stretching: The benzene ring of the methoxyphenyl group will show characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region.
CH₂ Bending: The scissoring and rocking vibrations of the methylene (B1212753) (CH₂) groups in the ethyl chain and diazepane ring would be visible in the 1470-1440 cm⁻¹ range.
A hypothetical table of the most significant expected IR absorption bands is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |
| Aliphatic C-H | Stretching | 3000-2850 | Medium to Strong |
| Aromatic C=C | Stretching | 1600-1450 | Medium |
| CH₂ | Bending (Scissoring) | 1470-1440 | Medium |
| C-N | Stretching | 1250-1020 | Medium to Strong |
| Aryl-Alkyl Ether C-O | Asymmetric Stretching | 1250-1200 | Strong |
| Aryl-Alkyl Ether C-O | Symmetric Stretching | 1050-1000 | Strong |
Expected Raman Scattering:
Raman spectroscopy, which relies on the change in polarizability of a bond during vibration, would provide complementary information.
Aromatic Ring Vibrations: The symmetric "breathing" mode of the p-disubstituted benzene ring is expected to produce a strong and characteristic Raman signal, typically in the 800-850 cm⁻¹ range. Other aromatic C-C stretching vibrations will also be Raman active.
Aliphatic C-C and C-H Vibrations: The C-C backbone of the ethyl and diazepane moieties, as well as the C-H bending and stretching modes, will also contribute to the Raman spectrum, although often with lower intensity than the aromatic signals.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the connectivity and conformation of this compound in the solid state.
To perform single-crystal X-ray diffraction, a high-quality, single crystal of the compound is required. Several methods could be employed for the growth of suitable crystals of this compound:
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol (B145695), acetone, or a mixture of solvents) would be allowed to evaporate slowly at room temperature. The gradual increase in concentration can lead to the formation of well-ordered crystals.
Solvent Diffusion: This technique involves dissolving the compound in a good solvent and carefully layering a miscible "anti-solvent" (in which the compound is poorly soluble) on top. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization at the interface.
Vapor Diffusion: Similar to solvent diffusion, a solution of the compound is placed in a small, open container within a larger, sealed vessel containing an anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can lead to the formation of single crystals.
The choice of solvent and crystallization technique would be determined empirically to obtain crystals of sufficient size and quality for diffraction experiments.
Once a suitable single crystal is obtained and mounted on a diffractometer, it is irradiated with a monochromatic X-ray beam. The diffraction pattern of spots is collected on a detector as the crystal is rotated.
Data Collection: A modern single-crystal X-ray diffractometer, typically equipped with a CCD or CMOS detector and using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation, would be used to collect a full sphere of diffraction data.
Structure Solution and Refinement: The collected data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². Software packages such as SHELXS, SHELXL, or Olex2 are commonly used for this purpose. The refinement process involves adjusting atomic coordinates, and thermal parameters until the calculated diffraction pattern matches the experimentally observed pattern.
A hypothetical table of crystallographic data is presented below.
| Parameter | Hypothetical Value |
| Chemical formula | C₁₅H₂₄N₂O |
| Formula weight | 248.37 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 18.234 |
| β (°) | 95.67 |
| Volume (ų) | 1552.1 |
| Z | 4 |
| Calculated density (g/cm³) | 1.062 |
| Absorption coefficient (mm⁻¹) | 0.07 |
| F(000) | 536 |
The refined crystal structure would allow for a detailed analysis of the intermolecular interactions that stabilize the crystal packing.
Hydrogen Bonding: Although this compound does not possess classical hydrogen bond donors (like N-H or O-H), weak C-H···N and C-H···O hydrogen bonds are likely to be present. The nitrogen atoms of the diazepane ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. These interactions would play a significant role in the supramolecular assembly of the molecules in the crystal lattice.
π-π Stacking: Depending on the conformation adopted by the molecule, there may be π-π stacking interactions between the methoxyphenyl rings of adjacent molecules. These could be either face-to-face or offset arrangements.
Chiroptical Methods (e.g., Electronic Circular Dichroism) for Absolute Configuration (if applicable)
The molecule this compound is achiral and therefore would not exhibit optical activity. It does not possess any stereocenters and has a plane of symmetry. Consequently, chiroptical methods such as Electronic Circular Dichroism (ECD) are not applicable for determining its absolute configuration, as it exists as a single, achiral structure. If a chiral derivative were to be synthesized, for instance by introducing a substituent on the diazepane ring in a stereospecific manner, then ECD could be a valuable tool. In such a hypothetical case, the experimental ECD spectrum would be compared with the theoretically calculated spectrum for different enantiomers to assign the absolute configuration.
Computational and Theoretical Investigations of 1 2 4 Methoxyphenyl Ethyl 1,4 Diazepane
Conformational Analysis and Energy Landscapes
The flexibility of the seven-membered 1,4-diazepane ring, coupled with the rotatable bonds of the N-ethyl-4-methoxyphenyl substituent, gives rise to a complex potential energy surface with multiple possible conformations. Understanding the preferred shapes of this molecule in different environments is key to elucidating its interaction with biological targets.
Gas-Phase and Solution-Phase Conformers
In the gas phase, the conformational preferences of 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane are primarily governed by intramolecular interactions, such as steric hindrance and intramolecular hydrogen bonding. Computational studies on related N,N-disubstituted-1,4-diazepane derivatives suggest that low-energy conformations often feature a twist-boat arrangement of the diazepane ring. nih.gov This conformation can be stabilized by intramolecular π-stacking interactions between the aromatic ring and other parts of the molecule. nih.gov
Table 1: Representative Conformational Data for 1,4-Diazepane Derivatives
| Conformation | Dihedral Angle (N1-C2-C3-N4) (°) | Relative Energy (kcal/mol) |
|---|---|---|
| Chair | 65.2 | 0.0 |
| Twist-Boat | -78.5 | 1.5 |
| Boat | 85.1 | 3.2 |
Note: These are representative values for a substituted 1,4-diazepane ring and may not directly correspond to this compound. Data is illustrative of typical energy differences between conformers.
Ring Inversion Dynamics of the 1,4-Diazepane Core
The 1,4-diazepane ring is not static and can undergo ring inversion, a process where it flips between different conformations, such as two chair forms or chair and twist-boat forms. This dynamic process is crucial for the molecule's ability to adapt its shape to fit into a biological receptor. The energy barrier for this ring inversion is an important parameter that determines the rate of interconversion between different conformers at a given temperature. For the parent 1,4-diazepane, the barrier to ring inversion is relatively low. However, the presence of bulky substituents, such as the 2-(4-methoxyphenyl)ethyl group, can significantly increase this barrier due to steric hindrance. The dynamics of this process can be studied using computational methods like molecular dynamics simulations, which can provide insights into the timescales and pathways of conformational changes.
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to examine the electronic structure and reactivity of this compound at the atomic level. These methods can predict a wide range of molecular properties with high accuracy.
Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure
Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. By applying DFT methods, researchers can determine the optimized, lowest-energy geometry of this compound. These calculations provide precise bond lengths, bond angles, and dihedral angles that characterize the molecule's three-dimensional shape. Furthermore, DFT calculations yield the molecule's electronic structure, including the distribution of electrons and the energies of molecular orbitals.
HOMO-LUMO Analysis and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. aimspress.com A small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized. aimspress.com
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other molecules. For this compound, the methoxy (B1213986) group on the phenyl ring is an electron-donating group, which would be expected to raise the energy of the HOMO and potentially decrease the HOMO-LUMO gap, thereby influencing its reactivity.
Table 2: Representative Quantum Chemical Data for a Methoxyphenyl-Containing Compound
| Parameter | Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 2.5 D |
Note: These values are representative for a molecule containing a methoxyphenyl group and are intended for illustrative purposes. Actual values for this compound would require specific calculations.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. libretexts.org It is a valuable tool for understanding and predicting how a molecule will interact with other charged or polar species. researchgate.netchemrxiv.org The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential, which are rich in electrons and are likely sites for electrophilic attack. Blue indicates regions of positive potential, which are electron-deficient and are likely sites for nucleophilic attack. Green and yellow represent regions of intermediate potential.
For this compound, the MEP map would likely show a region of negative electrostatic potential around the oxygen atom of the methoxy group and the nitrogen atoms of the diazepane ring, indicating their nucleophilic character. The hydrogen atoms, particularly those attached to the diazepane ring, would likely show regions of positive potential, indicating their electrophilic character. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to the molecule's binding with biological receptors.
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions can aid in the structural elucidation and characterization of novel compounds.
For this compound, computational NMR predictions would likely show distinct signals for the protons and carbons of the diazepane ring, the ethyl linker, and the 4-methoxyphenyl (B3050149) group. The chemical shifts of the diazepane ring protons and carbons would be sensitive to the ring's conformation.
Predicted IR frequencies would highlight characteristic vibrational modes. Key absorptions would be expected for C-H stretching in the aromatic and aliphatic regions, C-N stretching of the diazepane ring, and C-O stretching of the methoxy group. Theoretical calculations can help in assigning the often complex experimental IR spectra of such molecules. researchgate.netresearchgate.net
Molecular Dynamics Simulations for Solution Behavior and Conformational Ensemble
Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecules in solution, providing insights into their conformational preferences and interactions with solvent molecules. mdpi.comnih.gov For this compound, the seven-membered diazepane ring is flexible and can adopt various conformations, such as chair and boat forms. nih.gov
Theoretical Insights into Reaction Mechanisms and Transition States
Theoretical calculations can provide a deep understanding of the reaction mechanisms involving this compound. ijpcbs.com By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the activation energies associated with different reaction pathways. researchgate.netmdpi.com
For instance, theoretical studies could be employed to investigate the N-alkylation or N-acylation reactions of the diazepane ring, which are common synthetic transformations. researchgate.net Such studies would clarify the nucleophilicity of the two nitrogen atoms and predict the regioselectivity of these reactions. The insights gained from these theoretical investigations can be instrumental in optimizing reaction conditions and designing novel synthetic routes.
Reactivity and Derivatization Chemistry of 1 2 4 Methoxyphenyl Ethyl 1,4 Diazepane
Reactions at the 1,4-Diazepane Nitrogen Atoms
The nitrogen atoms in the 1,4-diazepane ring are nucleophilic and can readily participate in reactions with electrophiles. The N1 nitrogen is tertiary, while the N4 nitrogen is secondary, offering different reactivity profiles for selective functionalization.
The secondary amine (N4) of the 1,4-diazepane ring is a primary site for alkylation and acylation reactions. These reactions introduce new substituents, modifying the steric and electronic properties of the molecule.
Alkylation: The N4 nitrogen can be alkylated using various alkyl halides or other alkylating agents. The reaction typically proceeds under basic conditions to deprotonate the secondary amine, enhancing its nucleophilicity. For instance, reaction with an alkyl halide (R-X) would yield the corresponding N4-alkylated derivative. While specific studies on 1-[2-(4-methoxyphenyl)ethyl]-1,4-diazepane are not prevalent, the alkylation of similar 1,4-diazepane systems is a well-established transformation. For example, the regioselective alkylation at the N4 position of 3-oxo-1,4-benzodiazepines has been demonstrated on a solid support, indicating that selective functionalization of the diazepine (B8756704) nitrogens is feasible. nih.gov
Palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones has also been reported, leading to the formation of gem-disubstituted diazepanone heterocycles. nih.gov This suggests that under specific catalytic conditions, even the carbon atoms within the diazepane ring can be functionalized, although reactions at the nitrogen are more common.
Acylation: The N4 nitrogen can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to introduce a variety of functional groups or to protect the secondary amine during other synthetic transformations. The acylation of 4-phenyl-5H-2,3-benzodiazepine has been shown to occur at the N-2 position, leading to an iminium acetate (B1210297) intermediate that can further react with nucleophiles. rsc.org Although this is a benzodiazepine (B76468), it illustrates the general reactivity of the diazepine nitrogen atoms towards acylating agents.
Table 1: Examples of Alkylation and Acylation Reactions on 1,4-Diazepane Analogs
| Reaction Type | Reagent Example | Product Type | Reference |
| Alkylation | Alkyl Halide (R-X) | N4-Alkyl-1,4-diazepane | nih.gov |
| Acylation | Acyl Chloride (RCOCl) | N4-Acyl-1,4-diazepane | rsc.org |
The basic nature of the nitrogen atoms in the 1,4-diazepane ring allows for the formation of acid addition salts and coordination complexes with metal ions.
Salt Formation: Both the N1 and N4 atoms can be protonated by acids to form quaternary ammonium (B1175870) salts. nih.govnih.gov The synthesis of such salts is typically achieved by treating the diazepane with an appropriate acid, such as hydrochloric acid or sulfuric acid. These salts often exhibit increased water solubility and crystallinity compared to the free base. The formation of quaternary ammonium salts via the Menschutkin reaction, which involves the reaction of a tertiary amine with an alkyl halide, is also a common method. nih.gov
Coordination Complexes: The lone pairs of electrons on the nitrogen atoms make them excellent ligands for coordination with metal ions. 1,4-Diazepane derivatives can act as bidentate or bridging ligands, forming complexes with a variety of transition metals. For example, benzodiazepines have been shown to coordinate with metal centers like Au(I), Pd(II), and Pt(II) through their imino or deprotonated amino nitrogen atoms. nih.gov It is expected that this compound would exhibit similar coordinating behavior, forming stable complexes with various metal salts.
Table 2: Potential Salt and Complex Formation
| Reaction Type | Reagent/Metal Ion | Product Type |
| Salt Formation | HCl, H₂SO₄, etc. | Diazepanium Salts |
| Coordination | Pd(II), Pt(II), Au(I), etc. | Metal-Diazepane Complexes |
The 1,4-diazepane ring, being a seven-membered heterocycle, can potentially undergo ring transformations and rearrangements under specific reaction conditions. While there is limited information directly on this compound, studies on related systems provide insights into possible transformations. For instance, the ring opening of azetidine-fused 1,4-benzodiazepine (B1214927) derivatives has been reported. mdpi.com This involves the cleavage of the four-membered azetidine (B1206935) ring while the seven-membered diazepine ring remains intact, but it points to the possibility of manipulating the heterocyclic core.
Furthermore, acid-promoted furan (B31954) ring opening in N-(2-furylethyl)-2-nitroanilines followed by reductive cyclization leads to the formation of (het)areno[x,y-b]pyrrolo[1,2-d] nih.govnih.govdiazepines, demonstrating a method for constructing fused diazepine ring systems. acs.org
Reactions Involving the 4-Methoxyphenyl (B3050149) Group
The 4-methoxyphenyl group is an electron-rich aromatic system due to the activating effect of the methoxy (B1213986) group, making it susceptible to electrophilic aromatic substitution reactions.
The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. Since the para position is already substituted by the ethyl-diazepane moiety, electrophilic attack will predominantly occur at the ortho positions (C3 and C5) of the phenyl ring.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using reagents like Cl₂ or Br₂ with a Lewis acid catalyst.
Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst like AlCl₃.
Friedel-Crafts Acylation: Introduction of an acyl group using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. This is often followed by reduction to yield an alkyl group. A Friedel-Crafts reaction between phthalic anhydride and 1,2,4-trimethoxybenzene (B152335) has been used as a key step in the synthesis of benzoazepine derivatives. nih.gov
The presence of the bulky ethyl-diazepane substituent may introduce some steric hindrance, potentially influencing the regioselectivity of the substitution.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Major Product(s) |
| Nitration | NO₂⁺ | 1-[2-(3-Nitro-4-methoxyphenyl)ethyl]-1,4-diazepane |
| Bromination | Br⁺ | 1-[2-(3-Bromo-4-methoxyphenyl)ethyl]-1,4-diazepane |
| Friedel-Crafts Acylation | RCO⁺ | 1-[2-(3-Acyl-4-methoxyphenyl)ethyl]-1,4-diazepane |
The methoxy group itself can be a site for chemical modification, most notably through demethylation to yield a phenolic hydroxyl group.
O-Demethylation: The cleavage of the methyl ether can be achieved using various reagents. Boron tribromide (BBr₃) is a common and effective reagent for the demethylation of aryl methyl ethers. wikipedia.org Other methods include heating with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.org More recently, methods using iodocyclohexane (B1584034) in DMF have been developed for the efficient demethylation of aryl methyl ethers. researchgate.net The resulting phenol (B47542) can then serve as a handle for further functionalization, such as O-alkylation or esterification. Biocatalytic dealkylation of aryl methyl ethers using oxidative demethylases has also been explored as a mild and selective method. nih.gov
Table 4: Reagents for O-Demethylation of the Methoxy Group
| Reagent | Conditions | Product | Reference |
| Boron tribromide (BBr₃) | Anhydrous solvent (e.g., DCM) | 4-(2-(1,4-Diazepan-1-yl)ethyl)phenol | wikipedia.org |
| Hydrobromic acid (HBr) | High temperature | 4-(2-(1,4-Diazepan-1-yl)ethyl)phenol | wikipedia.org |
| Iodocyclohexane/DMF | Reflux | 4-(2-(1,4-Diazepan-1-yl)ethyl)phenol | researchgate.net |
Transformations of the Ethyl Linker
The ethyl linker connecting the 4-methoxyphenyl group to the 1,4-diazepane nitrogen atom is a key site for chemical modification. While specific research on transformations of this linker in this compound is not extensively documented in publicly available literature, analogous reactions on similar N-alkyl and N-arylalkyl substituted amines provide a basis for predicting its reactivity.
Potential transformations could include oxidation, reduction, and cleavage reactions. For instance, oxidation of the benzylic position of the ethyl linker could introduce a carbonyl group, leading to the formation of an amide. This transformation would significantly alter the electronic and conformational properties of the molecule. Conversely, cleavage of the N-phenethyl bond, a form of N-dealkylation, could be achieved under various catalytic conditions, yielding the parent 1,4-diazepane. This reaction is valuable for creating a common intermediate for further diversification.
Strategic Derivatization for Library Synthesis (e.g., diversity-oriented synthesis)
The 1,4-diazepane scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. This makes this compound an excellent starting point for diversity-oriented synthesis (DOS). The goal of DOS is to efficiently generate a collection of structurally diverse small molecules to explore chemical space and identify novel biologically active compounds.
The secondary amine at the 4-position of the diazepane ring is a primary site for derivatization. A wide array of substituents can be introduced at this position through reactions such as acylation, alkylation, arylation, and sulfonylation. By employing a variety of building blocks in these reactions, a large and diverse library of compounds can be synthesized. For example, coupling a range of carboxylic acids to the secondary amine would generate a library of amides with varying steric and electronic properties.
Furthermore, the (4-methoxyphenyl)ethyl moiety itself can be a point of diversification. The methoxy group on the phenyl ring can be demethylated to a phenol, which can then be further functionalized. The aromatic ring can also undergo electrophilic substitution reactions, although the conditions would need to be carefully controlled to avoid side reactions on the diazepane ring.
A hypothetical library synthesis strategy starting from this compound is outlined in the table below.
| Reaction Type | Reagent Class | Resulting Functional Group | Potential Diversity Elements |
| Acylation | Carboxylic acids, Acyl chlorides | Amide | Alkyl, aryl, heterocyclic groups |
| Alkylation | Alkyl halides, Aldehydes (reductive amination) | Tertiary amine | Various alkyl and benzyl (B1604629) groups |
| Arylation | Aryl halides (e.g., Buchwald-Hartwig coupling) | Tertiary amine | Substituted and unsubstituted aryl groups |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide | Alkyl and aryl sulfonyl groups |
Investigation of Reaction Kinetics and Thermodynamics
The N-alkylation of the secondary amine in the 1,4-diazepane ring is a key reaction for derivatization. The rate of this reaction will be influenced by several factors, including the nature of the alkylating agent, the solvent, and the temperature. Kinetic studies, such as monitoring the reaction progress over time using techniques like NMR or HPLC, could provide valuable information on the reaction mechanism and the activation energy.
Thermodynamic considerations, such as the enthalpy and entropy of reaction, would determine the position of the equilibrium for derivatization reactions. For instance, the formation of a stable amide bond from the secondary amine and a carboxylic acid is typically an exergonic process. Computational chemistry could be a powerful tool to predict the thermodynamic favorability of various transformations and to gain insight into the transition state geometries and reaction pathways.
Without specific experimental data, a quantitative analysis is not possible. However, it can be generally stated that the nucleophilicity of the secondary amine in the diazepane ring is a critical factor in its derivatization reactions. The steric hindrance around this nitrogen atom and the electronic effects of the (4-methoxyphenyl)ethyl group at the 1-position would also play a role in modulating its reactivity.
Advanced Analytical Method Development and Validation for 1 2 4 Methoxyphenyl Ethyl 1,4 Diazepane
Chromatographic Methods for Purity Assessment and Quantification
Chromatography is a cornerstone of pharmaceutical analysis, providing the high-resolution separation required for complex mixtures. ijprajournal.com For 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane, a variety of chromatographic techniques can be developed and optimized for purity evaluation and quantitative determination.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the impurity profiling and quantification of pharmaceutical substances due to its simplicity, sensitivity, and broad applicability. ijprajournal.comrjptonline.org A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a molecule like this compound, which possesses moderate polarity.
Method development would involve a systematic optimization of chromatographic parameters. The selection of a stationary phase, such as a C18 column, provides a nonpolar surface for interaction. rjptonline.org The mobile phase composition is critical for achieving adequate separation and would likely consist of an organic modifier (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control pH and ensure consistent ionization of the basic diazepane moiety. saspublishers.compharmacophorejournal.comajpamc.com The methoxyphenyl group in the compound allows for strong ultraviolet (UV) absorbance, making a UV detector, typically set around 220-250 nm, a suitable choice for detection. ajpamc.com
Validation of the developed HPLC method would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). rjptonline.org
| Parameter | Exemplary Condition/Specification |
|---|---|
| Instrument | HPLC System with UV or Photodiode Array (PDA) Detector |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) rjptonline.org |
| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile and 0.05M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 4.5) rjptonline.org |
| Flow Rate | 1.0 mL/min ajpamc.com |
| Detection Wavelength | 248 nm rjptonline.org |
| Injection Volume | 20 µL saspublishers.com |
| Column Temperature | Ambient or controlled at 30 °C |
| Validation - Linearity | Correlation coefficient (r²) > 0.999 |
| Validation - Precision | Relative Standard Deviation (RSD) < 2% |
| Validation - Accuracy | Recovery within 98-102% |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. idaho.gov While many benzodiazepines and related structures can be sensitive to high temperatures, GC analysis of this compound may be feasible. nist.govtechnologynetworks.com Its applicability would depend on the compound's thermal stability and volatility.
For successful GC analysis, derivatization is often employed to increase volatility and thermal stability while improving peak shape. nih.govnih.gov Silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is a common technique for compounds with active hydrogens, such as the secondary amine in the diazepane ring. nih.govnih.gov Coupling GC with a Mass Spectrometer (GC-MS) provides definitive identification of the analyte and any co-eluting impurities based on their mass spectra. nih.govgcms.cz
| Parameter | Exemplary Condition/Specification |
|---|---|
| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |
| Column | Capillary column (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm film) nist.gov |
| Carrier Gas | Helium at a constant flow or linear velocity gcms.cz |
| Inlet Temperature | 270 °C nist.gov |
| Oven Program | Initial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 320 °C, hold for 10 min gcms.cz |
| Derivatization | Potentially with MTBSTFA to form a tert-butyldimethylsilyl derivative nih.gov |
| MS Interface Temp | 280 °C gcms.cz |
| Ion Source Temp | 230 °C nist.gov |
| Detection Mode | Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. wikipedia.org This technique is recognized for its high efficiency, rapid analysis times, and reduced environmental impact due to lower organic solvent consumption, earning it the label of a "green technique". news-medical.net SFC is particularly well-suited for the analysis and purification of chiral molecules and thermally labile compounds. wikipedia.org
For a basic compound like this compound, the apolar CO2 mobile phase must be modified with a polar co-solvent, such as methanol, to facilitate elution from the column. libretexts.org Additives like amines may also be necessary to prevent peak tailing by blocking active sites on the stationary phase. Recent advances in SFC instrumentation have significantly improved its reliability and quantitative performance, making it a viable alternative to HPLC for pharmaceutical analysis. bohrium.comnih.gov
| Parameter | Exemplary Condition/Specification |
|---|---|
| Instrument | Analytical Supercritical Fluid Chromatography System |
| Column | Polar phase (e.g., 2-Ethylpyridine) or Chiral Stationary Phase (CSP) for enantiomer separation bohrium.com |
| Mobile Phase | Supercritical CO₂ with a Methanol co-solvent gradient |
| Additive | Isopropylamine or Diethylamine (e.g., 0.1-0.5%) for improved peak shape |
| Flow Rate | 2-4 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV or Mass Spectrometry (MS) |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for preliminary screening and separation of pharmaceutical compounds. idaho.govijpsr.com It is a valuable tool for monitoring reaction progress, identifying raw materials, and as a quick purity check. analyticaltoxicology.com
For the analysis of this compound, a silica (B1680970) gel plate would be used as the stationary phase due to its effectiveness in separating basic compounds. ijpsr.com The mobile phase, or solvent system, would be a mixture of organic solvents, often containing a small amount of a basic modifier like ammonia (B1221849) to improve the spot shape of basic analytes. aph-hsps.hu Visualization of the separated spots can be achieved under UV light (at 254 nm), taking advantage of the UV-active methoxyphenyl ring, or by spraying with a visualizing reagent like Dragendorff's reagent. nih.gov
| Parameter | Exemplary Condition/Specification |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ pre-coated plates ijpsr.com |
| Mobile Phase System 1 | Toluene : Acetone : Ethanol (B145695) : Ammonia (45:45:7:3 v/v) ijpsr.com |
| Mobile Phase System 2 | Methanol : Ammonia (100:1.5 v/v) aph-hsps.hu |
| Mobile Phase System 3 | Ethyl Acetate : Methanol : Ammonia (17:2:1 v/v) |
| Development | In a saturated chamber to a distance of 8-10 cm |
| Detection | UV light at 254 nm; Staining with Dragendorff's reagent or iodine vapor |
| Quantification | Calculation of Retention factor (Rf) value idaho.gov |
Hyphenated Techniques for Comprehensive Analysis
To achieve a more profound understanding of a compound's purity profile, chromatographic systems are often coupled with powerful spectroscopic detectors. These "hyphenated" techniques are indispensable for the structural elucidation of unknown impurities. ijprajournal.com
LC-MS/MS for Trace Analysis and Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is the definitive tool for identifying and quantifying trace-level impurities in drug substances. resolvemass.cachimia.ch This technique combines the high-resolution separation of HPLC with the unparalleled sensitivity and specificity of mass spectrometry. biomedres.usnih.gov
The process of impurity profiling involves using LC-MS to screen for all potential impurities, including reaction byproducts, intermediates, and degradation products. chimia.ch An initial analysis in full-scan mode detects the molecular weights of all ionizable components in the sample. When an unknown peak is detected, a subsequent LC-MS/MS analysis is performed. In this mode, the mass spectrometer isolates the ion of the impurity (the precursor ion) and subjects it to fragmentation, generating a unique pattern of product ions. This fragmentation pattern provides a structural fingerprint that is used to elucidate the impurity's structure, often with the aid of specialized software. chimia.ch This capability is crucial for meeting stringent regulatory requirements that mandate the identification and characterization of impurities above a certain threshold. ijprajournal.com
| Parameter | Exemplary Condition/Specification |
|---|---|
| Instrument | LC-Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) |
| LC Conditions | As developed for the HPLC-UV method (Section 6.1.1) |
| Ionization Source | Electrospray Ionization (ESI), positive ion mode |
| Scan Mode 1 (Screening) | Full Scan (e.g., m/z 100-1000) to detect all potential impurities |
| Scan Mode 2 (Identification) | Product Ion Scan (MS/MS) on selected precursor ions for structural elucidation |
| Scan Mode 3 (Quantification) | Selected Reaction Monitoring (SRM) for high sensitivity quantification of known impurities chimia.ch |
| Data Analysis | Comparison of fragmentation patterns with known structures and degradation pathways |
GC-MS for Volatile Derivative Analysis
No information is publicly available regarding the derivatization of this compound for the purpose of making it amenable to GC-MS analysis. The successful application of this technique would require the development of a specific derivatization protocol to convert the non-volatile diazepane derivative into a thermally stable and volatile compound. This would involve selecting an appropriate derivatizing agent and optimizing reaction conditions such as temperature, time, and solvent. The subsequent GC-MS method would then need to be developed, detailing parameters like the type of column, temperature program, and mass spectrometer settings. Without experimental data, any discussion on this topic would be purely hypothetical.
Quantitative NMR (qNMR) for Purity Determination
Similarly, there are no published studies detailing the use of qNMR for the purity determination of this compound. A validated qNMR method would require the selection of a suitable internal standard, determination of appropriate relaxation delays (D1) to ensure accurate quantification, and the identification of specific, well-resolved proton signals for both the analyte and the internal standard. The development and validation of such a method would generate specific data on the purity of the compound, which is currently not available in the public domain.
Method Validation Parameters: Selectivity, Linearity, Accuracy, Precision, Limit of Detection, Limit of Quantification
A complete set of method validation parameters, as outlined by international guidelines, is not available for any analytical method for this compound. The generation of such data would be the outcome of a dedicated analytical method validation study.
Selectivity: Experimental data demonstrating that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components) is not documented.
Linearity: There are no published studies presenting data on the linear relationship between the concentration of this compound and the analytical response. Such a study would typically include a calibration curve with a specified range and a correlation coefficient.
Accuracy: Reports on recovery studies, which are essential for determining the accuracy of an analytical method for this compound, have not been found.
Precision: Data on the repeatability and intermediate precision of an analytical method for this compound, typically expressed as the relative standard deviation (RSD) of a series of measurements, is not available.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified by a specific analytical method has not been established or published.
Exploration of Non Biological Applications and Research Directions
1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane as a Synthetic Building Block
The unique structural features of this compound, which include a seven-membered diazacyclic core, secondary and tertiary amine functionalities, and a methoxyphenyl group, suggest its potential as a versatile building block in organic synthesis.
Precursor in the Synthesis of Complex Organic Molecules
While no specific examples exist for this compound, the 1,4-diazepane skeleton is a recognized pharmacophore and a key intermediate in the synthesis of various heterocyclic compounds. The presence of two nitrogen atoms at positions 1 and 4 allows for selective functionalization, making it a candidate for the construction of more elaborate molecular architectures. Future research could explore its use in multicomponent reactions or as a starting material for the synthesis of novel fused heterocyclic systems.
Potential as a Ligand in Coordination Chemistry and Catalysis
The nitrogen atoms in the 1,4-diazepane ring possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that this compound could function as a ligand in coordination chemistry.
Transition Metal Complexation Studies
Research into the coordination behavior of 1,4-diazepane derivatives with various transition metals is an active area. These ligands can form stable complexes with a range of geometries and coordination numbers. The specific substituent, a 2-(4-methoxyphenyl)ethyl group, could influence the steric and electronic properties of the resulting metal complexes, potentially tuning their reactivity and physical properties. Systematic studies on the complexation of this compound with metals such as copper, nickel, palladium, or ruthenium would be necessary to explore this potential.
Theoretical Studies on Structure-Property Relationships for Non-Biological Functions (e.g., optical, electronic properties)
Computational chemistry provides powerful tools to predict the properties of molecules and to understand the relationship between their structure and function. Theoretical studies on this compound could offer valuable insights into its potential for non-biological applications.
By employing methods such as Density Functional Theory (DFT), researchers could calculate various molecular properties, including:
Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's electronic behavior and its potential use in electronic materials.
Optical Properties: Absorption and emission spectra, which could indicate potential applications in areas like organic light-emitting diodes (OLEDs) or as fluorescent probes.
Conformational Analysis: Understanding the stable conformations of the 1,4-diazepane ring and the orientation of the substituent group is fundamental for designing molecules with specific shapes and functionalities.
Such theoretical investigations would be a valuable first step to guide future experimental work and to assess the viability of this compound in various non-biological fields. As of now, no such theoretical studies specific to this compound have been found in the public domain.
Environmental Fate and Degradation Studies (e.g., photodegradation mechanisms, non-toxicological biodegradation)
The environmental fate and degradation of the specific compound this compound have not been extensively studied. However, insights into its potential environmental behavior can be inferred by examining studies on structurally related compounds, namely those containing a diazepane ring and a methoxyphenyl group.
Persistence and Biodegradation Potential:
There is a significant lack of data concerning the environmental persistence and biodegradation of this compound. Predictions based on related compounds suggest that it may exhibit some degree of persistence in the environment. For instance, benzodiazepine (B76468) derivatives, which feature a related diazepine (B8756704) ring structure, are known for their recalcitrant nature in the environment. Studies on diazepam, a widely used benzodiazepine, have shown it to be highly persistent, with a degradation time (DT90) estimated at over 365 days in water-sediment systems. whiterose.ac.uk Furthermore, significant sorption to sediment has been reported for diazepam, with less than 2% mineralization of the parent compound. whiterose.ac.uk
While direct evidence is unavailable for this compound, some microorganisms have demonstrated the ability to degrade compounds with similar structural motifs. For example, the bacterial strain Rhodococcus wratislaviensis KT112-7 has been shown to degrade a mixture of methoxy (B1213986) and hydroxy polychlorobiphenyls, with degradation rates of 73–93% at initial concentrations of 0.25–1.50 g/L. researchgate.net The degradation of biphenyl (B1667301) itself often proceeds through the formation of intermediates like benzoic acid and catechol. researchgate.netnih.gov This suggests that microbial communities, particularly those adapted to contaminated environments, may possess enzymatic machinery capable of transforming the methoxyphenyl portion of the target compound.
To provide a comparative perspective, the United States Environmental Protection Agency's CompTox Chemicals Dashboard provides predicted environmental fate and transport data for a structurally analogous compound, 1-(4-BROMOBENZYL)-1,4-DIAZEPANE. While not a direct substitute for experimental data on the target compound, these predictions offer a preliminary assessment of how a substituted 1,4-diazepane might behave in the environment.
Predicted Environmental Fate of a Structurally Related Diazepane Derivative
| Property | Predicted Value | Unit |
|---|---|---|
| Ready Biodegradability | 0.00 | Binary 0/1 |
| Soil Adsorption Coefficient (Koc) | 288 | L/kg |
| Fish Biotransformation Half-Life (Km) | 1.00 | days |
| Atmospheric Hydroxylation Rate | 1.95e-11 | cm³/molecule*sec |
| Biodegradation Half-Life | 3.47 | days |
| Bioconcentration Factor | 11.7 | L/kg |
Photodegradation Mechanisms:
Photodegradation in surface waters could be a potential pathway for the removal of this compound. Diazepam, for instance, is known to be susceptible to photodegradation, which can be a significant removal pathway in the environment. nih.gov The process can occur through direct photolysis, where the compound absorbs solar radiation, or indirect photodegradation, initiated by photosensitizers present in the water. researchgate.net
Studies on the photocatalytic degradation of diazepam have identified several transformation products, indicating that the degradation proceeds through various pathways, including oxidation of the rings, N-demethylation, and substitution of functional groups. researchgate.netmdpi.com For example, the presence of an immobilized TiO2 catalyst has been shown to significantly enhance the degradation of diazepam under UV-A and simulated solar radiation. mdpi.com Given the presence of a chromophore (the methoxyphenyl group) in this compound, it is plausible that this compound would also undergo photodegradation in the aquatic environment. The specific mechanisms and resulting photoproducts would, however, require dedicated experimental investigation.
Conclusion and Future Research Perspectives
Summary of Current Academic Understanding of 1-[2-(4-Methoxyphenyl)ethyl]-1,4-Diazepane Chemistry
The current academic understanding of this compound is primarily built upon the foundational knowledge of the 1,4-diazepane scaffold and the influence of its substituents. The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This core structure imparts significant conformational flexibility, which is a key determinant of its chemical and biological properties.
Synthesis: The synthesis of N-substituted 1,4-diazepanes, such as the title compound, can be achieved through various established synthetic methodologies. A common approach involves the N-alkylation of a 1,4-diazepane precursor with a suitable electrophile. In the case of this compound, this would typically involve the reaction of 1,4-diazepane with a 2-(4-methoxyphenyl)ethyl halide or a related derivative. Alternative "hydrogen borrowing" catalysis using ruthenium complexes has also been shown to be an efficient method for the synthesis of 1,4-diazacycles from diamines and diols. organic-chemistry.org
Structural and Conformational Properties: The 1,4-diazepane ring can adopt several low-energy conformations, including chair, boat, and twist-boat forms. The specific conformation of this compound would be influenced by the steric and electronic properties of the N-substituent. The presence of the flexible 2-(4-methoxyphenyl)ethyl group would likely allow for a range of conformational isomers in solution.
Biological Potential: While the specific biological activity of this compound has not been extensively reported, the broader class of 1,4-diazepine derivatives is known to exhibit a wide array of pharmacological effects, including antipsychotic, anxiolytic, anticonvulsant, and anticancer activities. semanticscholar.org The structural motifs present in the title compound—a 1,4-diazepane core and a substituted phenylethyl group—are found in various biologically active molecules, suggesting that this compound could be a candidate for biological screening. For instance, N,N-disubstituted 1,4-diazepanes have been investigated as potent orexin (B13118510) receptor antagonists. nih.gov
Unaddressed Academic Questions and Methodological Challenges
Despite the foundational knowledge, several academic questions and methodological challenges remain in the study of this compound and related compounds.
Selective Synthesis: A significant challenge lies in the selective synthesis of unsymmetrically substituted 1,4-diazepanes. researchgate.net Achieving mono-N-alkylation without the formation of di-substituted byproducts can be difficult and often requires careful control of reaction conditions or the use of protecting group strategies. The development of more efficient and selective synthetic methods for these compounds is an ongoing area of research.
Purification and Characterization: The purification of 1,4-diazepane derivatives can be challenging due to their often-polar nature and the potential for closely related byproducts. Chromatographic separation may require specialized techniques. Comprehensive characterization requires a suite of analytical methods, including NMR spectroscopy, mass spectrometry, and potentially X-ray crystallography to definitively determine the solid-state conformation.
Conformational Dynamics: A detailed understanding of the conformational dynamics of this compound in different environments (e.g., solution vs. solid-state, different solvents) is currently lacking. Such studies, which could be conducted using advanced NMR techniques and computational modeling, would be crucial for understanding its structure-activity relationships.
Biological Target Identification: A key unaddressed question is the specific biological target(s) of this compound. Without this information, its potential therapeutic applications remain speculative. High-throughput screening and other target identification methods would be necessary to elucidate its pharmacological profile.
Promising Avenues for Future Fundamental Research and Exploration
The field of 1,4-diazepane chemistry is ripe with opportunities for future fundamental research and exploration, with direct relevance to understanding and potentially utilizing this compound.
Development of Novel Synthetic Methodologies: There is a continuing need for the development of more atom-economical and environmentally friendly synthetic routes to N-substituted 1,4-diazepanes. rsc.org This includes the exploration of new catalytic systems, such as those based on heteropolyacids, which have shown promise in the synthesis of related diazepine (B8756704) derivatives. nih.gov
Computational and Theoretical Studies: In silico methods, including molecular docking and molecular dynamics simulations, can play a pivotal role in predicting the biological activity and potential targets of this compound. nih.gov Computational studies can also provide deeper insights into its conformational preferences and interactions with biological macromolecules, guiding the design of future derivatives with enhanced potency and selectivity.
Exploration of Therapeutic Applications: Given the broad spectrum of biological activities associated with the 1,4-diazepane scaffold, a promising avenue for future research is the systematic biological evaluation of this compound and a library of its analogues. semanticscholar.org This could uncover novel therapeutic potential in areas such as neurodegenerative disorders, oncology, or infectious diseases.
Structure-Activity Relationship (SAR) Studies: A systematic investigation into the structure-activity relationships of a series of analogues of this compound would be highly valuable. By systematically modifying the substituents on both the phenyl ring and the diazepane core, researchers can elucidate the key structural features required for a particular biological activity, paving the way for the rational design of more effective compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
